3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

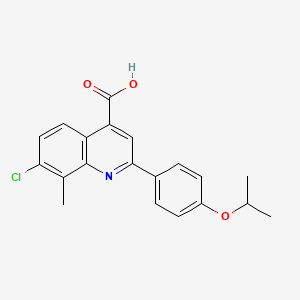

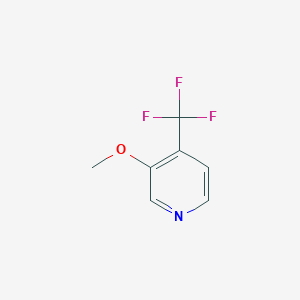

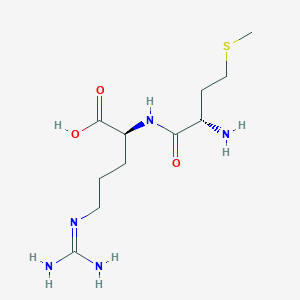

3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid is a compound with the empirical formula C5H6N2O3 and a molecular weight of 142.11 . It is a solid substance . Oxadiazoles, including this compound, are five-membered heterocyclic molecules containing two carbon, two nitrogen, and one oxygen atom .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, including 3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid, has been a subject of interest due to their potential applications . For instance, Srivastava et al. reported the synthesis of a related compound, 3-aryl-5-propyl-1,2,4-oxadiazole, by manganese dioxide mediated oxidation of 3-aryl-5-propyl-4,5-dihydro-1,2,4,-oxadiazole, obtained from cyclocondensation of arylamidoxamines with n-butanal .Molecular Structure Analysis

Oxadiazoles, including 3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid, are five-membered heterocyclic scaffolds with an oxygen and two nitrogen atoms. They exist in four regioisomeric structures . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazoles have been studied extensively . For instance, the synthesis of 3-aryl-5-propyl-1,2,4-oxadiazole involves a manganese dioxide mediated oxidation of 3-aryl-5-propyl-4,5-dihydro-1,2,4,-oxadiazole .Physical And Chemical Properties Analysis

3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid is a solid substance . It has an empirical formula of C5H6N2O3 and a molecular weight of 142.11 .Applications De Recherche Scientifique

Antibacterial Agents

Derivatives of 1,2,4-oxadiazoles have been evaluated for their antibacterial properties. Studies have shown that these compounds can be effective against Gram-negative bacterial strains . The specific modifications in the oxadiazole ring can lead to variations in antibacterial activity.

Antiparasitic Agents

Research has indicated that 1,2,4-oxadiazole derivatives can act as antiparasitic agents. For instance, they have been studied for their activity against Trypanosoma cruzi, the causative agent of Chagas disease . The mode of action is often investigated using molecular docking studies.

Chemical Synthesis

The oxadiazole ring is a versatile scaffold in chemical synthesis. It can be used to create a variety of compounds with potential applications in material science and life sciences .

Material Science

In material science, oxadiazole derivatives are explored for their potential use in creating new materials with desirable properties such as conductivity or luminescence .

Life Science Research

In life sciences, these compounds are part of research into new drugs and biological pathways. They may serve as building blocks for more complex molecules used in drug development .

Molecular Docking Studies

Molecular docking studies often utilize oxadiazole derivatives to explore interactions with biological targets. This helps in understanding the binding affinities and potential efficacy of new drugs .

Drug Development

The oxadiazole ring is commonly found in drugs due to its favorable properties such as stability and bioavailability. It can be a key component in the development of new therapeutic agents .

Protease Inhibition

Some oxadiazole derivatives have been studied for their ability to inhibit proteases, which are enzymes that break down proteins. This application has implications for the treatment of various diseases where protease activity is a factor .

Orientations Futures

The future directions for 1,2,4-oxadiazoles, including 3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid, involve further refinement for their potential applications. They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .

Mécanisme D'action

Target of Action

Oxadiazoles, a class of compounds to which this molecule belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . The specific targets of these compounds can vary depending on the specific substituents on the oxadiazole ring.

Mode of Action

Oxadiazoles are known to interact with their targets through hydrogen bond acceptor properties . The electronegativities of nitrogen and oxygen in the oxadiazole ring structure allow for these interactions, with nitrogen being a stronger hydrogen bond acceptor than oxygen .

Biochemical Pathways

Given the anti-infective activities of oxadiazoles , it can be inferred that these compounds may interfere with essential biochemical pathways in infectious organisms, leading to their inhibition or death.

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight (14211) and its solid form , can influence its pharmacokinetic properties. For instance, its relatively low molecular weight may facilitate absorption and distribution within the body.

Result of Action

Given the anti-infective activities of oxadiazoles , it can be inferred that these compounds may lead to the inhibition or death of infectious organisms.

Propriétés

IUPAC Name |

3-ethyl-1,2,4-oxadiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-2-3-6-4(5(8)9)10-7-3/h2H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVNQOXNACAXNTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649223 |

Source

|

| Record name | 3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid | |

CAS RN |

944906-35-8 |

Source

|

| Record name | 3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(5-Fluoro-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B1344373.png)

![4-[(Pyridin-4-ylcarbonothioyl)amino]benzoic acid](/img/structure/B1344375.png)